molecular formula C12H17NO4S B3326871 2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid CAS No. 29083-08-7

2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid

Cat. No.: B3326871
CAS No.: 29083-08-7
M. Wt: 271.33 g/mol
InChI Key: AWGIOXBLFCVKKZ-UHFFFAOYSA-N
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Description

2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid is a benzoic acid derivative featuring a sulfamoyl group substituted with a tert-butylamino moiety at position 2 and a methyl group at position 4. Its molecular formula is C₁₂H₁₇NO₄S (calculated molecular weight: 269.34 g/mol).

Properties

IUPAC Name

2-(tert-butylsulfamoyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8-5-6-10(9(7-8)11(14)15)18(16,17)13-12(2,3)4/h5-7,13H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGIOXBLFCVKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid typically involves the reaction of 5-methylbenzoic acid with tert-butylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. Common reagents used in this synthesis include:

  • 5-methylbenzoic acid
  • tert-butylamine
  • Sulfonyl chloride derivative
  • Base (e.g., pyridine) to neutralize the HCl formed during the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid primarily involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid C₁₂H₁₇NO₄S Benzoic acid, sulfamoyl, tert-butyl 269.34 High lipophilicity, enzyme inhibition potential
Methyl 2-[({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate () C₁₇H₁₅N₅O₃S Tetrazole, thioether, methyl ester 369.40 Tetrazole as a carboxylic acid bioisostere; enhanced metabolic stability
Benzenesulfonamide, 2-(cyclohexylamino)-N-(((1,1-dimethylethyl)amino)carbonyl)-5-nitro- () C₁₈H₂₇N₅O₅S Sulfonamide, urea, nitro 425.50 Urea moiety for hydrogen bonding; nitro group for electronic effects
2-[5-[(Z)-(1-methyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid () C₁₇H₁₃N₂O₅S Thioxo-diazinane, furan, benzoic acid 357.37 Conjugated system for π-π interactions; Z-configuration influences stereochemistry
(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid () C₁₂H₂₂BNO₄S₂ Thiophene, boronic acid, isobutyl 319.25 Boronic acid for Suzuki coupling; thiophene core alters electronic properties

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to unsubstituted benzoic acids, favoring passive diffusion across membranes. Tetrazole-containing analogs () exhibit lower logP due to polar nitrogen-rich rings .
  • Acidity : The sulfamoyl group (pKa ~10-11) and benzoic acid (pKa ~4-5) create a dual acidic profile, whereas tetrazoles (pKa ~4-5) mimic carboxylic acids but with higher metabolic resistance .
  • Solubility : The boronic acid in ’s compound enhances aqueous solubility via hydrogen bonding, contrasting with the target compound’s tert-butyl-driven hydrophobicity .

Biological Activity

Overview

2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and this compound's unique structural characteristics suggest it may offer similar or enhanced biological effects.

Chemical Structure and Properties

  • Chemical Formula : C12H17N1O3S
  • Molecular Weight : 271.33 g/mol
  • CAS Number : 29083-08-7

The compound features a sulfonamide group attached to a benzoic acid moiety, which is critical for its biological activity. The tert-butyl group is notable for influencing the compound's pharmacokinetic and pharmacodynamic properties.

The biological activity of this compound primarily involves its interaction with bacterial enzymes. It mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting folic acid synthesis essential for bacterial growth. This competitive inhibition is a hallmark of sulfonamide antibiotics.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that such sulfonamides can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antifungal Properties

In addition to antibacterial effects, there are indications that this compound may also possess antifungal activity. Similar benzoic acid derivatives have demonstrated the ability to inhibit fungal growth in vitro, suggesting that this compound could be explored for antifungal applications .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeNotable Features
SulfamethoxazoleAntibacterialWidely used in treating urinary tract infections
SulfadiazineAntibacterialUsed in combination therapies for toxoplasmosis
SulfamethazineVeterinary MedicineCommonly applied in livestock for disease prevention
This compoundPotential Antibacterial & AntifungalUnique tert-butyl group enhances activity

Case Studies and Research Findings

A study published in PMC highlighted the biological evaluation of benzoic acid derivatives, showing that specific structural modifications can enhance their interaction with target enzymes involved in protein degradation systems . This suggests that this compound could similarly influence proteostasis and potentially serve as a lead compound for developing new therapeutics.

Another research effort focused on the anti-inflammatory properties of benzoic acid derivatives indicated that compounds with similar structures effectively reduced pro-inflammatory cytokine production in cellular models . This positions the compound as a candidate for further investigation in inflammatory disease contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid
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2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid

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